molecular formula C14H21N5O4 B2875422 8-(Dimethylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione CAS No. 876893-74-2

8-(Dimethylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione

Cat. No. B2875422
CAS RN: 876893-74-2
M. Wt: 323.353
InChI Key: CGAYNRWBULPOPD-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione, also known as DPMP, is a synthetic compound that belongs to the class of purine derivatives. DPMP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Biological Activity

Syntheses and Antitumor Activity : Novel heterocycles including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized. These compounds demonstrated significant activity against P 388 leukemia, although their vascular relaxing effects were not potent (Ueda et al., 1987).

Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic activity against murine leukemia and human Jurkat leukemia cell lines, with some compounds displaying IC50 values less than 10 nM (Deady et al., 2003).

Antimicrobial Activity and Structural Studies

Antimicrobial Activity : A series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized and displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab et al., 2017).

Spectroscopic and Kinetic Studies : Spectroscopic, kinetic, and semiempirical molecular orbital studies were conducted on 8-amino-, 8-methylamino- & 8-dimethylamino-adenosines to understand the structural consequences of substitutions at the 8-position on purine nucleosides (Hovinen et al., 1991).

Novel Synthetic Approaches and Chemical Properties

Cyclic Depsipeptides Synthesis : 3-(Dimethylamino)-2,2-dimethyl-2H-azirine was utilized as an α-Aminoisobutyric Acid (Aib) Equivalent for the synthesis of cyclic depsipeptides, showcasing an innovative approach for constructing complex peptide frameworks (Obrecht et al., 1987).

Aromatase Inhibitors for Cancer Treatment : Research on 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors revealed compounds with stronger inhibition of estrogen biosynthesis than aminoglutethimide, highlighting potential for breast cancer treatment (Hartmann & Batzl, 1986).

properties

IUPAC Name

8-(dimethylamino)-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O4/c1-5-6-23-8-9(20)7-19-10-11(15-13(19)17(2)3)18(4)14(22)16-12(10)21/h5,9,20H,1,6-8H2,2-4H3,(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAYNRWBULPOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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